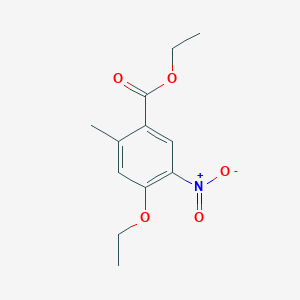

Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate

CAS No.: 2378501-27-8

Cat. No.: VC4538258

Molecular Formula: C12H15NO5

Molecular Weight: 253.254

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2378501-27-8 |

|---|---|

| Molecular Formula | C12H15NO5 |

| Molecular Weight | 253.254 |

| IUPAC Name | ethyl 4-ethoxy-2-methyl-5-nitrobenzoate |

| Standard InChI | InChI=1S/C12H15NO5/c1-4-17-11-6-8(3)9(12(14)18-5-2)7-10(11)13(15)16/h6-7H,4-5H2,1-3H3 |

| Standard InChI Key | RLJCBUNZPBXKFQ-UHFFFAOYSA-N |

| SMILES | CCOC1=C(C=C(C(=C1)C)C(=O)OCC)[N+](=O)[O-] |

Introduction

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis of ethyl 4-ethoxy-2-methyl-5-nitrobenzoate typically involves sequential functionalization of a benzoic acid precursor. A patented method for related compounds (e.g., 4,5-bis(2-methoxyethoxy)-2-ethyl nitrobenzoate) outlines a two-step process :

-

Protection and Nitration:

-

Deprotection and Etherification:

For ethyl 4-ethoxy-2-methyl-5-nitrobenzoate, analogous steps likely apply, with modifications to introduce the methyl and ethoxy groups at specific positions. For example, esterification of 4-ethoxy-2-methyl-5-nitrobenzoic acid with ethanol under acidic conditions could yield the target compound .

Optimization and Yield

Reaction optimization focuses on temperature control and reagent stoichiometry. In one protocol, nitration at 0–5°C prevents side reactions, achieving yields >85% . Etherification steps require excess alkylating agents (e.g., 1-chloro-2-ethyl methyl ether) and prolonged reflux (2–3 hours) to ensure complete substitution . Purification via solvent extraction (ethyl acetate) and recrystallization (cyclohexane/isopropyl ether) enhances purity to >95% .

Physicochemical Properties

Physical Characteristics

-

Solubility: Slightly soluble in DMSO and ethyl acetate; insoluble in water .

-

Appearance: Yellow powder or oily liquid, depending on purification .

Stability and Reactivity

The compound is stable at room temperature but degrades under strong acidic or basic conditions. The nitro group confers electrophilic reactivity, enabling participation in reduction and nucleophilic substitution reactions .

Applications in Pharmaceutical Chemistry

Intermediate in Drug Synthesis

Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate serves as a precursor in synthesizing tyrosine kinase inhibitors, such as Erlotinib derivatives . For example, it is utilized in the preparation of 4-(indol-3-yl)quinazolines, which target epidermal growth factor receptors (EGFR) in cancer therapy .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume